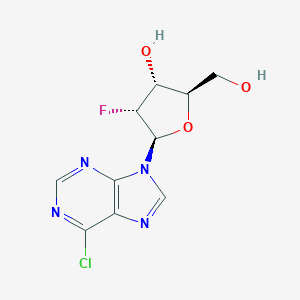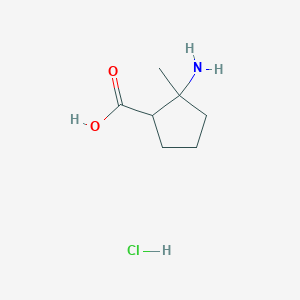
6,10,15,19-Tetramethyl-4,6,8,10,12,14,16,18,20-tetracosanonaene-2,3,22,23-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10,15,19-Tetramethyl-4,6,8,10,12,14,16,18,20-tetracosanonaene-2,3,22,23-tetrone, commonly known as TMTQ, is a synthetic compound with a unique structure that has attracted significant attention from researchers. This compound is a member of the tetracene family of organic molecules and has potential applications in various scientific fields, including materials science, chemical biology, and pharmaceutical research.
Mechanism of Action
The mechanism of action of TMTQ is not well understood, but it is believed to involve the interaction of the compound with various biological molecules, including proteins and nucleic acids. TMTQ has been shown to exhibit potent antioxidant activity, which may be related to its ability to scavenge free radicals and other reactive oxygen species.
Biochemical and Physiological Effects
TMTQ has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. TMTQ has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TMTQ in lab experiments is its unique structure, which allows for the development of new materials and the exploration of new chemical reactions. However, TMTQ is a relatively complex molecule, which can make it difficult to work with in the lab. Additionally, the synthesis of TMTQ can be time-consuming and expensive, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving TMTQ. One promising area of research is in the development of new materials for use in electronic devices. TMTQ has also been shown to have potential applications in the field of drug discovery, particularly in the development of new anti-cancer and neuroprotective agents. Additionally, further research is needed to fully understand the mechanism of action of TMTQ and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of TMTQ involves a multi-step process that begins with the preparation of a precursor molecule, which is then subjected to a series of chemical reactions to form the final product. The most common method for synthesizing TMTQ is through the oxidation of 6,10,15,19-tetramethyltetracene-2,3,9,10-tetrone using potassium permanganate or other oxidizing agents.
Scientific Research Applications
TMTQ has been the subject of extensive scientific research due to its unique structure and potential applications. One of the most promising areas of research for TMTQ is in the development of new materials for use in electronic devices. TMTQ has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic semiconductors and other electronic devices.
properties
CAS RN |
141290-91-7 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(4E,6E,8E,10E,12E,14E,16E,18E,20E)-6,10,15,19-tetramethyltetracosa-4,6,8,10,12,14,16,18,20-nonaene-2,3,22,23-tetrone |
InChI |
InChI=1S/C28H32O4/c1-21(13-9-15-23(3)17-19-27(31)25(5)29)11-7-8-12-22(2)14-10-16-24(4)18-20-28(32)26(6)30/h7-20H,1-6H3/b8-7+,13-9+,14-10+,19-17+,20-18+,21-11+,22-12+,23-15+,24-16+ |
InChI Key |
XXFUUKDWJKCCMH-VBBCTIIMSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)C(=O)C)/C)/C)/C=C/C=C(/C=C/C(=O)C(=O)C)\C |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C(=O)C)C=CC=C(C)C=CC(=O)C(=O)C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C(=O)C)C=CC=C(C)C=CC(=O)C(=O)C |
synonyms |
6,10,15,19-tetramethyl-4,6,8,10,12,14,16,18,20-tetracosanonaene-2,3,22,23-tetrone C28-polyene-tetrone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)

![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)
![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)



![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)
